molecular formula C19H19N3O3 B11686590 N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide

Cat. No.: B11686590
M. Wt: 337.4 g/mol
InChI Key: UDIVYCIUIUIHNZ-UDWIEESQSA-N
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Description

N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group, a phenyl ring, and an acetamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . These reagents facilitate the conversion of the compound into its desired forms under specific conditions.

Major Products Formed: The major products formed from these reactions include phenoxy acids and other derivatives that exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide in J774A.1 cells, indicating its potential anti-inflammatory effects . Additionally, molecular docking simulations have revealed its affinity for enzymes such as COX-1 and TRPA1 channels .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other chalcone derivatives and hybrid molecules formed through olefin metathesis reactions. These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE apart is its unique combination of functional groups, which contribute to its diverse range of applications and enhanced biological activities.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-acetamido-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H19N3O3/c1-3-5-14-6-4-7-16(18(14)24)12-20-22-19(25)15-8-10-17(11-9-15)21-13(2)23/h3-4,6-12,24H,1,5H2,2H3,(H,21,23)(H,22,25)/b20-12+

InChI Key

UDIVYCIUIUIHNZ-UDWIEESQSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC(=C2O)CC=C

Origin of Product

United States

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